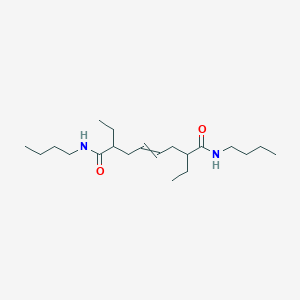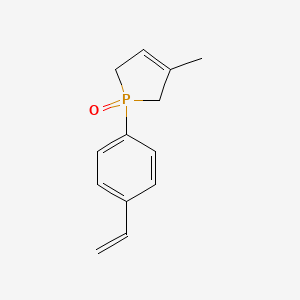
(1,2,2,3-Tetrachloropropyl)phosphonic dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2,2,3-Tetrachloropropyl)phosphonic dichloride is an organophosphorus compound characterized by the presence of both phosphorus and chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,2,3-Tetrachloropropyl)phosphonic dichloride typically involves the reaction of phosphorus trichloride with tetrachloropropane under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. Safety measures are also implemented to handle the toxic and corrosive nature of the reactants and products.
化学反应分析
Types of Reactions
(1,2,2,3-Tetrachloropropyl)phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, to form different derivatives.
Hydrolysis: The compound reacts with water to produce phosphonic acid derivatives and hydrochloric acid.
Oxidation and Reduction: It can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include water, alcohols, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonic dichlorides.
科学研究应用
(1,2,2,3-Tetrachloropropyl)phosphonic dichloride has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of (1,2,2,3-Tetrachloropropyl)phosphonic dichloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of biomolecular structures, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
Tris(1,3-dichloro-2-propyl)phosphate: A chlorinated organophosphate used as a flame retardant.
Methylphosphonyl dichloride: An organophosphorus compound used as a precursor for chemical weapons agents.
Uniqueness
(1,2,2,3-Tetrachloropropyl)phosphonic dichloride is unique due to its specific structure, which imparts distinct reactivity and properties. Its multiple chlorine atoms and phosphonic dichloride group make it a versatile compound for various chemical transformations and applications.
属性
CAS 编号 |
65951-70-4 |
|---|---|
分子式 |
C3H3Cl6OP |
分子量 |
298.7 g/mol |
IUPAC 名称 |
1,2,2,3-tetrachloro-1-dichlorophosphorylpropane |
InChI |
InChI=1S/C3H3Cl6OP/c4-1-3(6,7)2(5)11(8,9)10/h2H,1H2 |
InChI 键 |
LYIFELLEEWQHAJ-UHFFFAOYSA-N |
规范 SMILES |
C(C(C(P(=O)(Cl)Cl)Cl)(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal](/img/structure/B14470281.png)


![1-[(Methylsulfanyl)methoxy]octane](/img/structure/B14470299.png)



![2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14470321.png)

![4,4'-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde)](/img/structure/B14470328.png)


